molecular formula C10H7BrN2 B1344100 2-(4-Bromophenyl)pyrimidine CAS No. 210354-17-9

2-(4-Bromophenyl)pyrimidine

Cat. No.: B1344100
CAS No.: 210354-17-9
M. Wt: 235.08 g/mol
InChI Key: PFLPZHPQFNFTRF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)pyrimidine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrimidine ring substituted with a 4-bromophenyl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, this compound can bind to specific receptors and proteins, influencing their function and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response . This compound can also modulate cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Moreover, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its binding to acetylcholinesterase results in the inhibition of the enzyme’s activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering cellular functions.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes. For instance, it can influence the levels of metabolites involved in the pyrimidine metabolism pathway, thereby affecting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. This compound can also be distributed to various tissues, where it exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)pyrimidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically uses a palladium catalyst to couple a 4-bromophenylboronic acid with a pyrimidine halide under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Another method involves the condensation of 4-bromobenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions . This reaction can be facilitated by using catalysts such as ammonium acetate in acetic acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the Suzuki–Miyaura coupling reaction is optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or acetic acid.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromophenyl)pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine: Lacks the bromine substituent, leading to different reactivity and properties.

    4-Bromopyrimidine: Similar structure but without the phenyl group, affecting its chemical behavior.

    2-(4-Chlorophenyl)pyrimidine: Substituted with chlorine instead of bromine, which can influence its reactivity and applications.

Uniqueness

2-(4-Bromophenyl)pyrimidine is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

2-(4-bromophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLPZHPQFNFTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210354-17-9
Record name 2-(4-Bromophenyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(4-Bromophenyl)pyrimidine in the synthesis of liquid crystals?

A1: this compound (compound III in the study) serves as a crucial intermediate in the synthesis of 5-(4-alkylphenyl)-2-(4-cyanophenyl)pyrimidines, a class of liquid crystals []. It is reacted with cuprous cyanide to replace the bromine atom with a cyano group, yielding the target liquid crystal compound. This reaction highlights the importance of the bromine atom's reactivity in facilitating further modifications to achieve the desired final product.

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